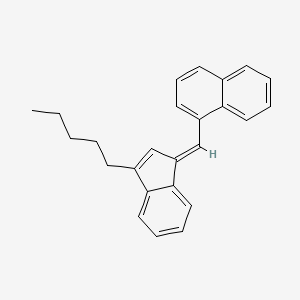

(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene

Vue d'ensemble

Description

JWH 176 est un agoniste synthétique des récepteurs cannabinoïdes, spécifiquement conçu pour interagir avec le récepteur cannabinoïde central (CB1). Il s'agit d'un médicament analgésique avec une affinité de liaison au récepteur CB1 de 26,0 nanomolaires, ce qui le rend plus puissant que le tétrahydrocannabinol (THC). JWH 176 est particulièrement remarquable pour être un hydrocarbure ne contenant pas d'hétéroatomes, s'appuyant sur des interactions de Van der Waals et hydrophobes pour se lier au récepteur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : JWH 176 est synthétisé par une série de réactions organiques. L'étape clé implique la formation de la structure indène, suivie de la fixation d'une partie naphtalène. La synthèse implique généralement l'utilisation de bases fortes et de solvants organiques à des températures contrôlées pour garantir que la bonne stéréochimie est obtenue .

Méthodes de production industrielle : La production industrielle de JWH 176 impliquerait probablement des techniques de synthèse organique à grande échelle, y compris l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le processus comprendrait également des étapes de purification rigoureuses, telles que la chromatographie, pour isoler le produit souhaité de tout sous-produit ou impureté .

Analyse Des Réactions Chimiques

Types de réactions : JWH 176 subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophile.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des hydrocarbures totalement saturés .

4. Applications de la recherche scientifique

JWH 176 a plusieurs applications de recherche scientifique :

Chimie : Utilisé pour étudier les interactions de liaison avec les récepteurs cannabinoïdes, fournissant des informations sur les interactions récepteur-ligand.

Biologie : Aide à comprendre le rôle des récepteurs cannabinoïdes dans divers processus physiologiques, tels que la modulation de la douleur et la régulation de l'appétit.

Médecine : Applications thérapeutiques potentielles dans la gestion de la douleur, la stimulation de l'appétit et la relaxation musculaire.

5. Mécanisme d'action

JWH 176 exerce ses effets en se liant au récepteur cannabinoïde central (CB1). Cette liaison active le récepteur, ce qui entraîne une cascade d'événements intracellulaires qui modulent la libération de neurotransmetteurs. Les cibles moléculaires primaires sont les récepteurs CB1, qui font partie du système endocannabinoïde. L'activation de ces récepteurs influence divers processus physiologiques, notamment la perception de la douleur, l'appétit et l'humeur .

Composés similaires :

JWH 175 : Structure similaire mais comprend un mélange de stéréoisomères.

JWH 018 : Contient un groupe carbonyle, contrairement à JWH 176.

JWH 073 : Un autre cannabinoïde synthétique avec une chaîne latérale alkyle différente

Unicité de JWH 176 : JWH 176 est unique en raison de son absence d'hétéroatomes et de sa dépendance aux interactions de Van der Waals et hydrophobes pour la liaison aux récepteurs. Cette caractéristique le distingue des autres cannabinoïdes synthétiques qui contiennent généralement des hétéroatomes comme l'oxygène ou l'azote .

Applications De Recherche Scientifique

JWH 176 has several scientific research applications:

Chemistry: Used to study the binding interactions with cannabinoid receptors, providing insights into receptor-ligand interactions.

Biology: Helps in understanding the role of cannabinoid receptors in various physiological processes, such as pain modulation and appetite regulation.

Medicine: Potential therapeutic applications in pain management, appetite stimulation, and muscle relaxation.

Industry: Used in the development of new synthetic cannabinoids for research and potential therapeutic use.

Mécanisme D'action

JWH 176 exerts its effects by binding to the central cannabinoid receptor (CB1). This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release. The primary molecular targets are the CB1 receptors, which are part of the endocannabinoid system. The activation of these receptors influences various physiological processes, including pain perception, appetite, and mood .

Comparaison Avec Des Composés Similaires

JWH 175: Similar structure but includes a mixture of stereoisomers.

JWH 018: Contains a carbonyl group, unlike JWH 176.

JWH 073: Another synthetic cannabinoid with a different alkyl side chain

Uniqueness of JWH 176: JWH 176 is unique due to its lack of heteroatoms and reliance on Van der Waals and hydrophobic interactions for receptor binding. This characteristic sets it apart from other synthetic cannabinoids that typically contain heteroatoms like oxygen or nitrogen .

Activité Biologique

(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene, commonly known as JWH-176, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article provides a detailed overview of the compound's biological activity, including its receptor binding affinity, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C25H24

- Molecular Weight : 324.46 g/mol

- CAS Number : 619294-62-1

- Density : Approximately 1.085 g/cm³

- Boiling Point : Predicted to be around 487.8 °C

JWH-176 is characterized as a cannabimimetic compound with a high affinity for the central cannabinoid receptor CB1. The compound exhibits a binding affinity (K_i) of approximately 26 nM, indicating significant interaction with this receptor type . The CB1 receptor is primarily associated with the psychoactive effects of cannabinoids and plays a crucial role in various physiological processes, including appetite regulation, pain sensation, and mood modulation.

Receptor Binding Studies

Research has demonstrated that JWH-176 effectively binds to CB1 receptors, which are predominantly located in the brain and central nervous system. This binding leads to various biological effects:

- Psychoactive Effects : Similar to Δ9-tetrahydrocannabinol (THC), JWH-176 can induce psychoactive effects due to its interaction with CB1 receptors.

- Analgesic Properties : Studies suggest that cannabinoids can modulate pain perception; thus, JWH-176 may have potential as an analgesic agent.

Case Studies and Research Findings

A selection of studies highlights the biological activity of JWH-176:

- In Vivo Studies : In animal models, JWH-176 has been shown to produce effects analogous to those of THC, including increased food intake and altered pain response .

- Therapeutic Applications : Preliminary research indicates potential applications in treating conditions such as chronic pain and anxiety disorders due to its receptor specificity and psychoactive profile .

- Toxicological Assessments : Toxicological studies have assessed the safety profile of JWH-176. Initial findings suggest that while it exhibits psychoactive properties, its toxicity profile requires further investigation to understand long-term effects fully .

Comparative Analysis with Other Cannabinoids

The following table summarizes the binding affinities and biological activities of JWH-176 compared to other well-known cannabinoids:

| Compound | K_i (nM) | Primary Receptor | Psychoactive Effects | Potential Therapeutic Uses |

|---|---|---|---|---|

| JWH-176 | 26 | CB1 | Yes | Chronic pain, anxiety |

| THC | 10 | CB1 | Yes | Pain relief, antiemetic |

| CBD | >1000 | CB2 | No | Anti-inflammatory, anticonvulsant |

Propriétés

IUPAC Name |

1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPESBQVTVSBBSE-OQKWZONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692895 | |

| Record name | JWH-176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-62-1 | |

| Record name | 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA60GT97BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.